molecular formula C6H10Cl2IN3 B2593317 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride CAS No. 2460750-75-6

2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride

Cat. No. B2593317
CAS RN: 2460750-75-6
M. Wt: 321.97
InChI Key: FTERZQQQRFJHAP-UHFFFAOYSA-N
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Description

Imidazopyridine, which includes 2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridine involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A variety of (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters were synthesized, and their VEGFR-2 inhibitory activity was evaluated .


Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . The superimpositions of all compounds to the template compound were carried out by using a common substructure-based alignment method .


Chemical Reactions Analysis

The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The effects of the compounds on VEGFR-2 kinase activity were evaluated .


Physical And Chemical Properties Analysis

The InChI code for 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is 1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H . The molecular weight is 196.08 .

Scientific Research Applications

GABA A Receptor Modulation

The structural resemblance between imidazo[4,5-c]pyridines and purines has prompted biological investigations. These compounds were initially identified as positive allosteric modulators of GABA A receptors. Their ability to influence GABAergic neurotransmission makes them relevant in the context of central nervous system disorders .

Proton Pump Inhibition

Imidazo[4,5-c]pyridines have also been explored as proton pump inhibitors. These compounds can suppress gastric acid secretion and are used in the treatment of acid-related gastrointestinal disorders .

Aromatase Inhibition

Some imidazo[4,5-c]pyridines exhibit aromatase inhibitory activity. Aromatase inhibitors are crucial in breast cancer therapy, as they block the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting tumor growth .

Anti-Inflammatory Properties

Research suggests that imidazo[4,5-c]pyridines possess anti-inflammatory effects. These compounds may modulate pathways involved in inflammation, making them potential candidates for treating inflammatory conditions .

Anticancer Activity

Imidazo[4,5-c]pyridines influence various cellular pathways necessary for cancer cell function. They have been investigated as potential agents against cancerous cells. Their impact on enzymes involved in carbohydrate metabolism and other cellular processes highlights their therapeutic significance in cancer treatment .

Pathogen-Targeted Applications

Imidazo[4,5-c]pyridines may affect pathogens due to their interactions with essential cellular components. These compounds could be explored for antimicrobial or antiparasitic applications .

Safety and Hazards

The safety and hazards of similar compounds indicate that they may cause skin and eye irritation . They may also be harmful to aquatic life .

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its applications in medicinal chemistry and material science.

properties

IUPAC Name

2-iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTERZQQQRFJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)I.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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